molecular formula C13H10N2O3S B1429538 2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1504793-34-3

2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1429538
CAS No.: 1504793-34-3
M. Wt: 274.3 g/mol
InChI Key: OFFFXMDNUGXBMN-UHFFFAOYSA-N
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Description

2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked to a 2-oxo-2,3-dihydrothiazole moiety via an ethyl bridge. This structure combines the planar aromaticity of isoindole-dione with the electron-rich thiazolidinone ring, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available as a building block, though its discontinuation in certain quantities (e.g., 25 mg to 500 mg) suggests specialized or niche use .

Properties

IUPAC Name

2-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-9-3-1-2-4-10(9)12(17)15(11)6-5-8-7-19-13(18)14-8/h1-4,7H,5-6H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFXMDNUGXBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the isoindole-dione moiety can form stable complexes with metal ions, which are essential cofactors for many enzymatic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the thiazole ring can interact with the active sites of enzymes, inhibiting or activating their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant capacity and reduce inflammation. At high doses, it can exhibit toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Biological Activity

The compound 2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic molecule that incorporates both thiazole and isoindole moieties. These structural features are known to impart various biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Anticancer Activity
  • Anticonvulsant Activity
  • Antiviral Activity

Anticancer Activity

Research has indicated that compounds containing thiazole and isoindole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of thiazole derivatives, it was found that certain derivatives showed IC50 values less than 10 µM against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AA5498.5
Compound BNIH/3T35.7
This compoundVariousTBDTBD

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored extensively. A notable study reported the synthesis of thiazole-integrated compounds that demonstrated effective protection in seizure models with median effective doses (ED50) as low as 18.4 mg/kg . The structure activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhanced anticonvulsant activity.

Table 2: Anticonvulsant Efficacy of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)Protection IndexReference
Compound XPTZ Seizure Model18.49.2
Compound YMES Model<20TBDTBD

Antiviral Activity

In addition to anticancer and anticonvulsant activities, some derivatives of thiazole have shown promising antiviral effects against HIV. A study demonstrated that certain thiazole-containing compounds exhibited single-digit micromolar potencies against HIV-1 with low cytotoxicity .

Table 3: Antiviral Potency Against HIV

CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
Compound Z5.74444.5>100

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to This compound :

  • Case Study on Anticancer Effects : In vitro studies demonstrated that this class of compounds effectively induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways.
  • Case Study on Anticonvulsant Effects : Animal models treated with thiazole derivatives showed significant reductions in seizure frequency and severity compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The isoindole-1,3-dione scaffold is versatile, and modifications to its substituents significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications References
Target Compound C₁₃H₁₁N₂O₃S 275.30 Ethyl-linked 2-oxo-thiazole Building block for drug discovery; high purity (pricing: 50 mg = €670)
2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione C₂₀H₁₂N₂O₃S 360.39 Benzofuran-thiazole hybrid Potential fluorescence or kinase inhibition due to extended π-system
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione C₁₈H₉FN₂O₃S₂ 384.40 Fluorophenyl-thiazolidinone Enhanced lipophilicity and electronic effects for antimicrobial/anticancer activity
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione C₁₅H₁₆N₂O₂ 256.30 Tetrahydropyridine substituent Neurological targets (e.g., monoamine oxidase inhibition)
2-{2-[2-(2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazin-1-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione C₂₆H₂₀N₆O₄S₂ 544.60 Bis-thiazole hydrazine linker Chelation or multivalent interactions in metallodrugs

Functional Group Impact on Bioactivity

  • Thiazolidinone Ring (Target Compound): The 2-oxo-thiazole group may enhance hydrogen-bonding capacity, improving target binding in enzyme inhibition .
  • Fluorine Substituent () : Increases metabolic stability and membrane permeability, common in CNS-targeting drugs .
  • Hydrazine Linker () : Facilitates metal coordination, relevant in designing anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 2-aminothiazol-4(5H)-one derivatives with formyl-substituted isoindole precursors under reflux in acetic acid with sodium acetate as a catalyst. For example, analogous compounds are synthesized by refluxing 3-formyl-indole derivatives with thiazolidinone intermediates in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate pure crystalline products . Key variables include stoichiometric ratios (1.0–1.1 equiv of reactants) and reaction duration.

Q. Which structural features of this compound are critical for its reactivity and bioactivity?

  • Methodological Answer : The molecule contains a thiazol-4-one ring fused to an isoindole-1,3-dione core. The 2-oxo group on the thiazole ring enhances electrophilicity, facilitating nucleophilic interactions, while the ethyl linker between the thiazole and isoindole moieties provides conformational flexibility. Substituents on the thiazole ring (e.g., aryl or alkyl groups) can modulate binding affinity to biological targets, as seen in structurally related compounds .

Q. What techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify proton environments and carbon frameworks. Mass spectrometry (MS) for molecular weight validation. X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment, as demonstrated for analogous compounds in crystallography reports .

Advanced Research Questions

Q. How to design experiments to study interactions between this compound and biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or DNA-binding proteins). Validate predictions with site-directed mutagenesis.

In Vitro Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). For enzyme inhibition, perform kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).

  • Example: Analogous thiazole-isoindole hybrids show inhibitory activity against topoisomerases via intercalation or active-site binding .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature, and buffer composition).
  • Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT or ATP-luciferase) to confirm target specificity.
  • Structural Analysis : Compare crystallographic data or molecular dynamics simulations to identify conformational changes affecting activity. For instance, minor substituent variations in thiazole derivatives can drastically alter potency due to steric hindrance .

Q. What strategies optimize synthesis yield and scalability while maintaining purity?

  • Methodological Answer :

  • Parameter Screening : Use design of experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (acetic acid vs. ethanol), and catalyst load (sodium acetate: 1.0–2.0 equiv).
  • Workflow Refinement : Implement continuous-flow chemistry for high-throughput synthesis of intermediates.
  • Purification : Combine recrystallization (DMF/acetic acid) with preparative HPLC for challenging byproducts. Evidence from split-split plot experimental designs suggests systematic optimization reduces batch-to-batch variability .

Q. How to assess the environmental impact or biodegradation pathways of this compound?

  • Methodological Answer :

  • Fate Studies : Use radiolabeled (14C) analogs to track degradation in soil/water systems under aerobic/anaerobic conditions.
  • Computational Models : Apply EPI Suite or TEST software to predict biodegradation half-lives and ecotoxicity.
  • Metabolite Identification : LC-MS/MS to detect transformation products (e.g., hydrolyzed thiazole rings or oxidized isoindole fragments). Such methodologies align with environmental chemistry frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
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2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

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